molecular formula C10H12ClNO2 B1348984 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 85817-61-4

2-chloro-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B1348984
CAS RN: 85817-61-4
M. Wt: 213.66 g/mol
InChI Key: ZVVBFKIUBBHWEV-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-methoxy-5-methylphenyl)acetamide” is a chemical compound with the molecular formula C10H12ClNO2 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2-methoxy-5-methylphenyl)acetamide” can be represented by the InChI notation: 1S/C10H11Cl2NO2/c1-6-3-8(13-10(14)5-11)9(15-2)4-7(6)12/h3-4H,5H2,1-2H3, (H,13,14) . This notation provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-chloro-N-(2-methoxy-5-methylphenyl)acetamide” is a solid substance . Its molecular weight is 213.66 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Metabolism and Environmental Fate

Research on chloroacetamide herbicides, including compounds similar to 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide, has highlighted their metabolism and environmental fate. Studies have investigated the metabolic pathways in human and rat liver microsomes, revealing complex metabolic activation pathways leading to potential carcinogenic products. These pathways involve the metabolism of chloroacetamide herbicides to specific metabolites, such as CMEPA and CDEPA, which are further metabolized to dialkylbenzoquinone imine, a proposed carcinogenic product (Coleman et al., 2000). Additionally, environmental monitoring studies have tracked the presence of chloroacetamide herbicides and their metabolites in groundwater, suggesting that the metabolites are more prevalent than the parent compounds in certain environments (De Guzman et al., 2005).

Photodegradation and Volatilization

Photodegradation studies have examined the breakdown of metolachlor, a compound structurally similar to 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide, under actinic radiation. These studies have quantified the production of monochloroacetic acid (MCA) as a degradation product and explored the kinetics of photodegradation (Wilson & Mabury, 2000). Field-scale investigations into herbicide volatilization have provided insights into the factors influencing the volatilization of chloroacetamide herbicides, including metolachlor, highlighting the significant role of environmental conditions in determining volatilization losses (Gish et al., 2011).

Anticancer Properties

Research into the synthesis of novel 2-chloro N-aryl substitutedacetamide derivatives, including structures related to 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide, has explored their anticancer properties. These studies have demonstrated cytotoxicity against various cancer cell lines, providing a basis for further investigation into their therapeutic potential (Vinayak et al., 2014).

Atmospheric Degradation

Studies on the atmospheric degradation of metolachlor have used theoretical models to investigate the reaction of OH radicals with chloroacetamide herbicides. These studies provide estimates of atmospheric lifetimes and suggest potential pathways for atmospheric degradation (Chao et al., 2018).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

As for future directions, it’s important to note that this compound is used for proteomics research . Therefore, future studies could potentially explore its role in various biological processes, its interactions with proteins, and its potential applications in biomedical research.

properties

IUPAC Name

2-chloro-N-(2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-7-3-4-9(14-2)8(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVBFKIUBBHWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353157
Record name 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methoxy-5-methylphenyl)acetamide

CAS RN

85817-61-4
Record name 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-2'-METHOXY-5'-METHYLACETANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 49.2 parts of 2-methoxy-5-methylbenzenamine and 270 parts of methylbenzene were added dropwise 22.5 parts of 2-chloroacetyl chloride while cooling (ice-bath) at 10°-20° C. Upon completion, stirring was continued for 1.50 hours at room temperature. 200 Parts of water were added. The organic phase was separated, washed with water, dried, filtered and evaporated. The oily residue was crystallized from 2,2'-oxybispropane. The product was filtered off and dried, yielding 28.2 parts (66%) of 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide; mp. 83.9° C. (intermediate 66).
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